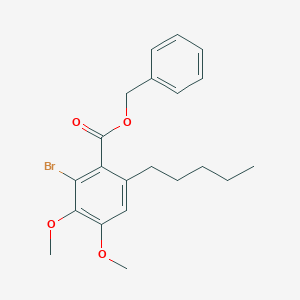
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure This compound is characterized by the presence of two methyl groups and a methylsulfanyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the thiomethylation reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and thiols in an aqueous medium under different conditions such as room temperature, 80°C, ultrasonication, or microwave irradiation . This method allows for the selective synthesis of acyclic sulfanyl derivatives of ampyrone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water as a solvent in reaction media has opened new, sustainable routes for organic synthesis, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole include other pyrazole derivatives such as:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives
- 1,3,4-Thiadiazole derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and biological activities
Propriétés
Numéro CAS |
62652-34-0 |
|---|---|
Formule moléculaire |
C6H10N2S |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
1,5-dimethyl-3-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H10N2S/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 |
Clé InChI |
REWYUKCABVOPSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



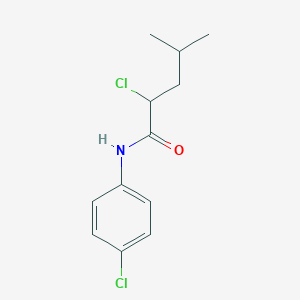
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
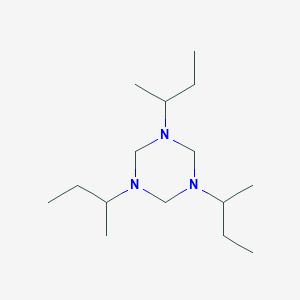
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
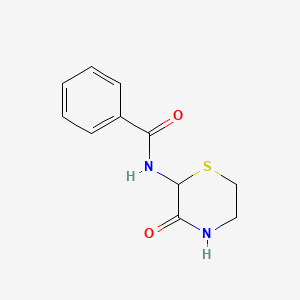
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
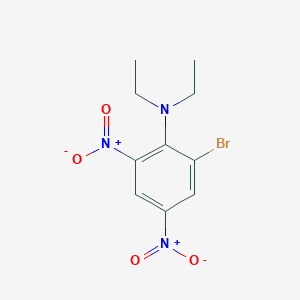
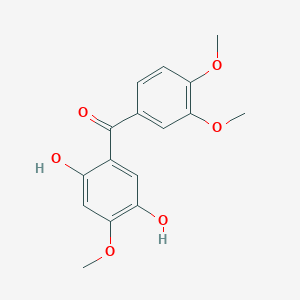

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)

